Cas no 6905-05-1 (1-(bromomethyl)-4-fluoronaphthalene)
1-(bromomethyl)-4-fluoronaphthalene Chemical and Physical Properties
Names and Identifiers
-
- Naphthalene, 1-(bromomethyl)-4-fluoro-
- 1-(broMoMethyl)-4-fluoro-1-naphthalene
- 1-(Bromomethyl)-4-fluoronaphthalene
- MFCD12025245
- SCHEMBL3594153
- DTXSID40508838
- F1911-3813
- EN300-3073189
- 6905-05-1
- AS-49282
- AKOS013454366
- FD6068
- DTXCID50459645
- 1-(bromomethyl)-4-fluoronaphthalene
-
- MDL: MFCD12025245
- Inchi: 1S/C11H8BrF/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10/h1-6H,7H2
- InChI Key: PNTIVILDAFJORJ-UHFFFAOYSA-N
- SMILES: BrCC1C=CC(=C2C=CC=CC2=1)F
Computed Properties
- Exact Mass: 237.97934g/mol
- Monoisotopic Mass: 237.97934g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 0Ų
1-(bromomethyl)-4-fluoronaphthalene Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(bromomethyl)-4-fluoronaphthalene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219006732-1g |
1-(Bromomethyl)-4-fluoronaphthalene |
6905-05-1 | 97% | 1g |
$490.50 | 2023-09-01 | |
| Alichem | A219006732-5g |
1-(Bromomethyl)-4-fluoronaphthalene |
6905-05-1 | 97% | 5g |
$1336.50 | 2023-09-01 | |
| TRC | B134781-100mg |
1-(Bromomethyl)-4-fluoronaphthalene |
6905-05-1 | 100mg |
$ 95.00 | 2022-06-01 | ||
| TRC | B134781-500mg |
1-(Bromomethyl)-4-fluoronaphthalene |
6905-05-1 | 500mg |
$ 390.00 | 2022-06-01 | ||
| TRC | B134781-1g |
1-(Bromomethyl)-4-fluoronaphthalene |
6905-05-1 | 1g |
$ 570.00 | 2022-06-01 | ||
| Chemenu | CM234866-1g |
1-(Bromomethyl)-4-fluoronaphthalene |
6905-05-1 | 97% | 1g |
$421 | 2021-08-04 | |
| Chemenu | CM234866-5g |
1-(Bromomethyl)-4-fluoronaphthalene |
6905-05-1 | 97% | 5g |
$1262 | 2021-08-04 | |
| abcr | AB450309-1 g |
1-(Bromomethyl)-4-fluoronaphthalene; . |
6905-05-1 | 1g |
€256.20 | 2023-04-22 | ||
| abcr | AB450309-5 g |
1-(Bromomethyl)-4-fluoronaphthalene; . |
6905-05-1 | 5g |
€782.70 | 2022-06-10 | ||
| Chemenu | CM234866-1g |
1-(Bromomethyl)-4-fluoronaphthalene |
6905-05-1 | 97% | 1g |
$421 | 2024-07-24 |
1-(bromomethyl)-4-fluoronaphthalene Suppliers
1-(bromomethyl)-4-fluoronaphthalene Related Literature
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 1-(bromomethyl)-4-fluoronaphthalene
1-(Bromomethyl)-4-Fluoro-Naphthalene (CAS No. 6905-05-1): A Comprehensive Overview
1-(Bromomethyl)-4-Fluoro-Naphthalene, also known by its CAS number 6905-05-1, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound is characterized by its naphthalene backbone, which is a fused bicyclic aromatic system, with substituents at the 4-position (fluorine) and the 1-position (bromomethyl group). The unique combination of these substituents imparts distinctive electronic and structural properties to the molecule, making it a valuable compound for various applications.
The synthesis of 1-(Bromomethyl)-4-Fluoro-Naphthalene typically involves multi-step organic reactions, often starting from naphthalene derivatives. Recent advancements in catalytic methods and transition metal-mediated coupling reactions have enabled more efficient and selective syntheses of this compound. For instance, researchers have employed palladium-catalyzed cross-coupling reactions to introduce the bromomethyl group onto the naphthalene ring, while fluorination can be achieved through electrophilic substitution using fluorinating agents like HF or F2 under controlled conditions.
One of the most promising applications of 1-(Bromomethyl)-4-Fluoro-Naphthalene lies in its use as an intermediate in the synthesis of advanced materials. The bromomethyl group serves as a versatile functional handle, enabling further modifications such as alkylation or substitution reactions. Recent studies have demonstrated its utility in constructing novel π-conjugated systems, which are critical components in organic electronics. For example, derivatives of this compound have been incorporated into organic light-emitting diodes (OLEDs) and photovoltaic materials, where their electronic properties contribute to enhanced device performance.
In the realm of pharmacology, 1-(Bromomethyl)-4-Fluoro-Naphthalene has shown potential as a lead compound for drug discovery. Its structure provides a scaffold for exploring bioactive molecules with tailored pharmacokinetic profiles. Fluorine substitution at the 4-position is particularly advantageous due to its ability to modulate lipophilicity and improve metabolic stability. Recent research has focused on its derivatives as inhibitors of various enzymes and receptors, with promising results in preclinical models.
The physical properties of 1-(Bromomethyl)-4-Fluoro-Naphthalene are also worth noting. It exists as a crystalline solid under standard conditions, with a melting point around 95°C. Its solubility in common organic solvents like dichloromethane and THF makes it amenable to various synthetic transformations. The presence of electron-withdrawing groups (fluorine and bromine) significantly influences its UV-vis absorption spectrum, rendering it useful in fluorescence-based sensing applications.
From an environmental standpoint, understanding the fate and toxicity of 1-(Bromomethyl)-4-Fluoro-Naphthalene is crucial for its safe handling and disposal. Recent studies have assessed its biodegradation potential under aerobic conditions, revealing moderate rates of microbial degradation. However, further research is required to fully characterize its environmental impact and develop strategies for minimizing ecological risks.
In conclusion, 1-(Bromomethyl)-4-Fluoro-Naphthalene (CAS No. 6905-05-1) stands out as a versatile and multifaceted compound with applications spanning organic synthesis, materials science, and pharmacology. Its unique structure and functional groups make it an invaluable tool for researchers seeking to develop innovative solutions across diverse scientific domains.
6905-05-1 (1-(bromomethyl)-4-fluoronaphthalene) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)